N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide
Description
N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides
Properties
Molecular Formula |
C19H27N3O4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C19H27N3O4/c1-25-17-7-3-2-6-16(17)20-18(23)14-21-8-4-5-15(13-21)19(24)22-9-11-26-12-10-22/h2-3,6-7,15H,4-5,8-14H2,1H3,(H,20,23) |
InChI Key |
SAFQQTVZIHJZMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCCC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the morpholine-4-carbonyl group.
Acetamide Formation: The functionalized piperidine is then reacted with 2-methoxyphenylacetic acid or its derivatives to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the morpholine ring can be reduced to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]ethanamide: Similar structure with an ethanamide group instead of acetamide.
N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]propionamide: Similar structure with a propionamide group.
Uniqueness
N-(2-methoxyphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
